

A Technical Guide to the Spectroscopic Analysis of 4-Nitrobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzophenone

Cat. No.: B109985

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzophenone, with the chemical formula $C_{13}H_9NO_3$, is an aromatic ketone featuring a benzophenone core structure substituted with a nitro group at the para position of one phenyl ring.[1][2][3] This compound serves as a crucial intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.[1][4] Its utility as a photoinitiator in polymer chemistry is also well-documented, owing to its ability to absorb ultraviolet light.[1]

Given its significance, a thorough structural and electronic characterization is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a comprehensive analytical toolkit for elucidating its molecular structure and properties. This guide offers an in-depth examination of the spectroscopic data for **4-Nitrobenzophenone**, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For **4-Nitrobenzophenone**, both 1H and ^{13}C NMR provide definitive structural information.

1H NMR Analysis

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Data Presentation: ^1H NMR of 4-Nitrobenzophenone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.35	d	8.8	2H	Protons ortho to - NO_2 group
7.95	d	8.4	2H	Protons ortho to - C=O group (unsubstituted ring)
7.81	d	8.4	2H	Protons meta to - NO_2 group
7.66	t	7.2	1H	Proton para to - C=O group (unsubstituted ring)
7.53	t	7.8	2H	Protons meta to - C=O group (unsubstituted ring)

Solvent: CDCl_3 ,

Instrument

Frequency: 400

MHz. Data

sourced from [5]

[6]

Interpretation: The two protons ortho to the strongly electron-withdrawing nitro group are the most deshielded, appearing at the lowest field (8.35 ppm). The protons on the unsubstituted phenyl ring appear as a distinct set of signals between 7.53 and 7.95 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is characteristically found at a very low field.

Data Presentation: ¹³C NMR of **4-Nitrobenzophenone**

Chemical Shift (δ) ppm	Assignment
194.8	Carbonyl Carbon (C=O)
149.8	Carbon bearing -NO ₂ group
142.9	Quaternary Carbon (unsubstituted ring)
136.3	C-H (unsubstituted ring)
133.5	C-H (unsubstituted ring)
130.7	C-H (nitro-substituted ring)
130.1	C-H (unsubstituted ring)
128.7	C-H (unsubstituted ring)
123.6	C-H (nitro-substituted ring)

Solvent: CDCl₃, Instrument Frequency: 100 MHz. Data sourced from [5][6]

Interpretation: The carbonyl carbon peak at 194.8 ppm is unambiguous. The carbon directly attached to the nitro group is also significantly downfield at 149.8 ppm. The remaining aromatic carbons appear in the expected range of 123-143 ppm.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of solid **4-Nitrobenzophenone**.

- **Dissolution:** Dissolve the sample in approximately 0.75 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), inside a small vial.[7] CDCl_3 is a common first choice for compounds of average polarity.[7]
- **Filtration:** If any solid particulates remain, filter the solution through a pipette plugged with cotton directly into a clean, dry NMR tube to prevent distortion of the magnetic field.[7]
- **Data Acquisition:** Place the NMR tube into the spectrometer's probe. Acquire the spectrum using standard parameters for ^1H and ^{13}C NMR. For ^{13}C , a greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: IR Spectroscopy of **4-Nitrobenzophenone**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
1665	C=O Stretch	Ketone
1600	C=C Stretch	Aromatic Ring
1520	Asymmetric NO_2 Stretch	Nitro Group
1340	Symmetric NO_2 Stretch	Nitro Group

Data sourced from[6][9]

Interpretation: The strong absorption at 1665 cm^{-1} is characteristic of a conjugated ketone carbonyl group.[9] The two distinct, strong peaks at 1520 cm^{-1} and 1340 cm^{-1} are definitive evidence for the asymmetric and symmetric stretching of the nitro group, respectively.[9] The peak at 1600 cm^{-1} corresponds to the C=C stretching vibrations within the aromatic rings.[9]

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR method is a modern and simple technique for solid samples.[10]

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of powdered **4-Nitrobenzophenone** onto the ATR crystal, ensuring it completely covers the crystal surface.[11]
- Apply Pressure: Lower the pressure arm to apply firm, even pressure to the solid sample, ensuring good contact with the crystal.[11]
- Data Acquisition: Collect the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the crystal and pressure arm tip thoroughly with a suitable solvent (e.g., isopropanol or ethanol) on a soft wipe.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

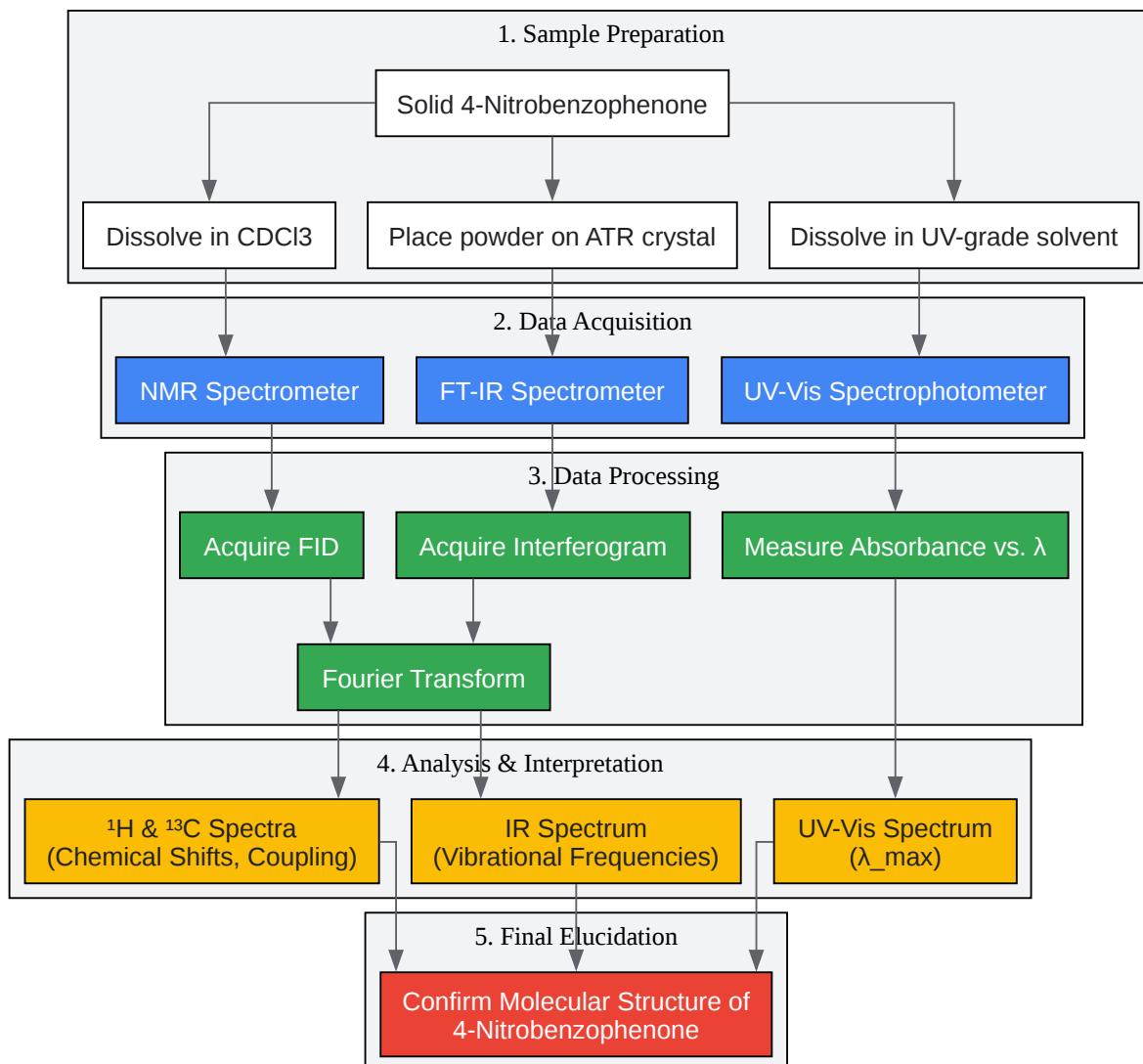
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like that in **4-Nitrobenzophenone**, exhibit characteristic absorptions in the UV-Vis range.

Data Presentation: UV-Vis Spectroscopy of **4-Nitrobenzophenone**

λ_{max} (nm)	Transition Type	Chromophore
260	$\pi \rightarrow \pi$	Aromatic Rings / Conjugated System
330	$n \rightarrow \pi$	Carbonyl and Nitro Groups

Data sourced from[9]

Interpretation: The spectrum shows two main absorption maxima. The high-intensity band at 260 nm is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the extended conjugated system of


the aromatic rings and carbonyl group.[9] The lower-intensity, longer-wavelength band at 330 nm corresponds to the forbidden $n \rightarrow \pi^*$ transition, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups.[9]

Experimental Protocol for UV-Vis Spectroscopy

- Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Common choices include ethanol, methanol, or cyclohexane. The solvent's UV cutoff wavelength must be lower than the expected absorption of the analyte.[12]
- Sample Preparation: Prepare a dilute stock solution of **4-Nitrobenzophenone** of a known concentration. Solutions for UV-Vis are typically in the micromolar (10^{-6} M) range to ensure absorbance values fall within the instrument's linear range (ideally < 1.5).[13]
- Cuvette Preparation: Fill a quartz cuvette with the prepared sample solution. A second cuvette should be filled with the pure solvent to serve as a reference or blank.[14][15] Glass cuvettes are unsuitable for measurements below ~ 300 nm.[12]
- Data Acquisition: Place the reference cuvette in the spectrophotometer and record a baseline correction. Replace the reference with the sample cuvette and scan the desired wavelength range. The instrument plots absorbance versus wavelength.[14]

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structural interpretation is a critical aspect of analytical chemistry. The following diagram illustrates this general workflow for the spectroscopic analysis of a solid compound like **4-Nitrobenzophenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Nitrobenzophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]
- 3. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzophenone | 1144-74-7 | FN29146 | Biosynth [biosynth.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. How To [chem.rochester.edu]
- 8. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 4-Nitrobenzophenone (EVT-314218) | 1144-74-7 [evitachem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ossila.com [ossila.com]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-Nitrobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109985#spectroscopic-analysis-nmr-ir-uv-vis-of-4-nitrobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com